molecular formula C20H25BrClNO11 B13726846 5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside

5-Bromo-4-chloro-3-indolyl-|A-D-cellobioside

Katalognummer: B13726846
Molekulargewicht: 570.8 g/mol
InChI-Schlüssel: TXCDHJGGJYHESA-GVPNRKLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is a synthetic organic compound widely used in biochemical research. It is a derivative of indole, a heterocyclic aromatic organic compound, and is often employed as a chromogenic substrate in various assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside typically involves the glycosylation of 5-Bromo-4-chloro-3-indolyl with α-D-cellobioside. This reaction is usually carried out under mild acidic conditions to facilitate the formation of the glycosidic bond. The reaction may involve the use of catalysts such as silver triflate or other Lewis acids to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of 5-Bromo-4-chloro-3-indolyl-α-D-cellobioside follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside undergoes various chemical reactions, including:

    Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions to yield 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.

    Oxidation: The indole moiety can undergo oxidation to form various oxidized derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucosidase).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Hydrolysis: 5-Bromo-4-chloro-3-indolyl and α-D-cellobioside.

    Oxidation: Various oxidized indole derivatives.

    Substitution: Substituted indole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is extensively used in scientific research, particularly in the following fields:

    Chemistry: As a chromogenic substrate in various assays to detect enzyme activity.

    Biology: Used in histochemical studies to visualize enzyme activity in tissues.

    Medicine: Employed in diagnostic assays to detect specific enzymes in clinical samples.

    Industry: Utilized in the development of biosensors and other analytical devices.

Wirkmechanismus

The compound acts as a substrate for specific enzymes, such as β-glucosidase. Upon enzymatic cleavage of the glycosidic bond, 5-Bromo-4-chloro-3-indolyl is released, which then undergoes further reactions to produce a colored product. This color change is used as an indicator of enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal): Used as a substrate for β-galactosidase.

    5-Bromo-4-chloro-3-indolyl-α-D-mannopyranoside: Used in similar applications but with different enzyme specificity.

Uniqueness

5-Bromo-4-chloro-3-indolyl-α-D-cellobioside is unique due to its specific substrate properties for β-glucosidase, making it particularly useful in assays where this enzyme’s activity needs to be detected and quantified.

Eigenschaften

Molekularformel

C20H25BrClNO11

Molekulargewicht

570.8 g/mol

IUPAC-Name

(2S,4R,5S)-2-[(3S,4S,6S)-6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C20H25BrClNO11/c21-6-1-2-7-11(12(6)22)8(3-23-7)31-19-17(30)15(28)18(10(5-25)33-19)34-20-16(29)14(27)13(26)9(4-24)32-20/h1-3,9-10,13-20,23-30H,4-5H2/t9?,10?,13-,14-,15+,16?,17?,18-,19-,20+/m1/s1

InChI-Schlüssel

TXCDHJGGJYHESA-GVPNRKLTSA-N

Isomerische SMILES

C1=CC(=C(C2=C1NC=C2O[C@H]3C([C@@H]([C@@H](C(O3)CO)O[C@H]4C([C@@H]([C@@H](C(O4)CO)O)O)O)O)O)Cl)Br

Kanonische SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.